
tert-butyl N-(imidazolidin-2-ylidene)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(imidazolidin-2-ylidene)carbamate is a chemical compound that has garnered significant attention in recent years within the scientific research community.
Vorbereitungsmethoden
The synthesis of tert-butyl N-(imidazolidin-2-ylidene)carbamate typically involves the incorporation of a carbonyl group into a vicinal diamine. This process can be achieved through several synthetic routes, including:
Direct incorporation of the carbonyl group into 1,2-diamines: This method involves the reaction of 1,2-diamines with carbonylating agents such as phosgene or chloroformates.
Diamination of olefins: This approach involves the addition of diamines to olefins, followed by cyclization to form the imidazolidin-2-one structure.
Intramolecular hydroamination of linear urea derivatives: This method involves the cyclization of linear urea derivatives to form the imidazolidin-2-one ring.
Aziridine ring expansion: This approach involves the expansion of aziridine rings to form the imidazolidin-2-one structure.
Analyse Chemischer Reaktionen
Tert-butyl N-(imidazolidin-2-ylidene)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(imidazolidin-2-ylidene)carbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric transformations.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl N-(imidazolidin-2-ylidene)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This interaction can lead to the modulation of various biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl N-(imidazolidin-2-ylidene)carbamate can be compared with other similar compounds, such as imidazolidin-2-ones and benzimidazolidin-2-ones. These compounds share similar structural motifs but differ in their specific chemical properties and applications. For example:
Imidazolidin-2-ones: These compounds are widely used in pharmaceuticals and as chiral auxiliaries in asymmetric transformations.
Benzimidazolidin-2-ones: These compounds have applications in the synthesis of natural products and other biologically active molecules.
Imidazolidine-2-thione: This compound has been reported to exhibit antimicrobial, antifungal, and antithyroid properties.
This compound stands out due to its unique structure and versatile applications across various fields.
Eigenschaften
Molekularformel |
C8H15N3O2 |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
tert-butyl N-(4,5-dihydro-1H-imidazol-2-yl)carbamate |
InChI |
InChI=1S/C8H15N3O2/c1-8(2,3)13-7(12)11-6-9-4-5-10-6/h4-5H2,1-3H3,(H2,9,10,11,12) |
InChI-Schlüssel |
RMVWLHAAAGYUMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


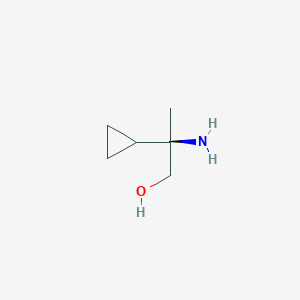
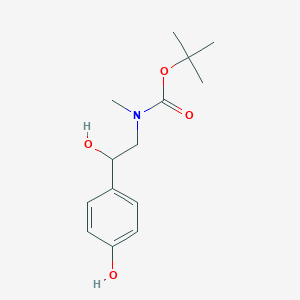
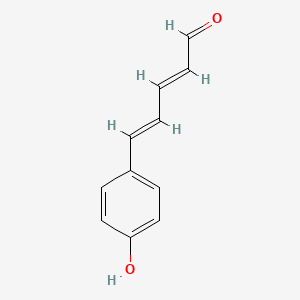
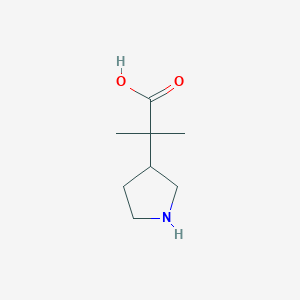
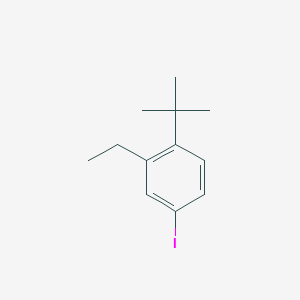
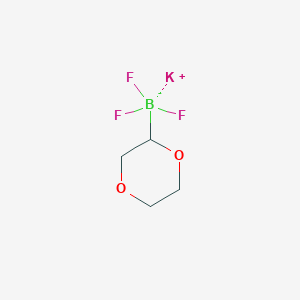

![Tert-butyl 4-hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13502811.png)

![1-[(Tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid](/img/structure/B13502833.png)


amine](/img/structure/B13502850.png)

